

Application Notes and Protocols for High-Throughput Screening with Utrectinib

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Utrectinib (also known as Entrectinib) is a potent and selective tyrosine kinase inhibitor targeting oncogenic fusions of anaplastic lymphoma kinase (ALK), ROS proto-oncogene 1 (ROS1), and neurotrophic tyrosine receptor kinase (TRK) A, B, and C.[1][2][3][4] These genetic alterations are key drivers in various solid tumors. High-throughput screening (HTS) plays a pivotal role in identifying compounds like Utrectinib and characterizing their activity across diverse cancer cell lines. This document provides detailed application notes and protocols for utilizing Utrectinib in HTS campaigns to assess its anti-cancer efficacy.

Mechanism of Action

Utrectinib functions as an ATP-competitive inhibitor of TRKA/B/C, ROS1, and ALK tyrosine kinases.[5][6] In cancer cells harboring activating fusions of these kinases, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways.[3][4] Utrectinib blocks the autophosphorylation of these fusion kinases, thereby inhibiting downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which ultimately leads to the suppression of tumor growth and induction of apoptosis.[5][7]

Data Presentation: In Vitro Efficacy of Utrectinib



The following tables summarize the in vitro potency of Utrectinib against various cancer cell lines harboring TRK, ROS1, and ALK fusions. The half-maximal inhibitory concentration (IC50) values were determined using a cell viability assay, such as the CellTiter-Glo® assay, following a 72-hour incubation period.

Cell Line	Fusion Target	Cancer Type	IC50 (nM)
NB1	ALK	Neuroblastoma	0.08 (at 24h)
NB3	ALK (R1275Q)	Neuroblastoma	2.0 (at 24h)
SH-SY5Y	ALK (F1174L)	Neuroblastoma	2.0 (at 24h)
IMR32	ALK (wt)	Neuroblastoma	2.0 (at 24h)
NCI-H2228	EML4-ALK	NSCLC	Potent Inhibition
BAF3	TEL-TRKA	-	3
BAF3	TEL-TRKB	-	3
BAF3	TEL-TRKC	-	3

Data compiled from multiple sources.[2][8]

Experimental Protocols

High-Throughput Screening for Cell Viability with Utrectinib using CellTiter-Glo®

This protocol outlines a method for assessing the effect of Utrectinib on the viability of a panel of cancer cell lines in a high-throughput format.

Materials:

- Cancer cell lines of interest
- Appropriate cell culture medium and supplements
- Utrectinib (Entrectinib)



- DMSO (vehicle control)
- Opaque-walled 96-well or 384-well microplates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Luminometer

Protocol:

- Cell Seeding:
 - Harvest and count cells, then resuspend in culture medium to the desired density.
 - Dispense 100 μL (for 96-well plates) or 25 μL (for 384-well plates) of the cell suspension into each well of the opaque-walled microplates.[9]
 - Include wells with medium only for background luminescence measurement.
 - Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
- Compound Treatment:
 - Prepare a serial dilution of Utrectinib in DMSO and then further dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
 - Add the diluted Utrectinib or vehicle control to the appropriate wells.
 - Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- CellTiter-Glo® Assay:
 - Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]
 - \circ Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 μ L for a 96-well plate).[9]



- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
- Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
 [10]
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Subtract the background luminescence from all experimental wells.
 - Normalize the data to the vehicle-treated control wells (representing 100% viability).
 - Plot the normalized viability against the logarithm of the Utrectinib concentration and fit a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular context.[11] This protocol provides a general framework for performing CETSA with Utrectinib.

Materials:

- Cells expressing the target kinase (ALK, ROS1, or TRK fusion)
- Utrectinib
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies specific to the target protein
- SDS-PAGE and Western blotting reagents and equipment



Protocol:

Cell Treatment:

 Culture cells to a sufficient density and treat with either Utrectinib or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

• Thermal Challenge:

- Harvest the cells and resuspend them in PBS.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a cooling step at 4°C for 3 minutes.

• Cell Lysis and Protein Quantification:

- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
- Collect the supernatant and determine the protein concentration.

Western Blot Analysis:

- Normalize the protein concentrations of all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific to the target protein (ALK, ROS1, or TRK).
- Incubate with an appropriate secondary antibody and visualize the protein bands.

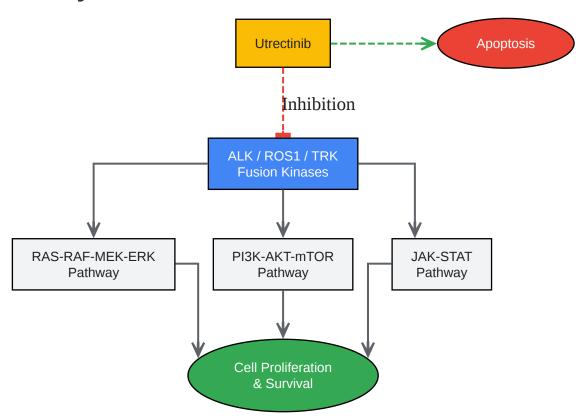
• Data Analysis:

Quantify the band intensities for each temperature point.



- Plot the relative amount of soluble protein as a function of temperature for both Utrectinibtreated and vehicle-treated samples.
- A shift in the melting curve to a higher temperature in the presence of Utrectinib indicates target engagement and stabilization.

Mandatory Visualizations



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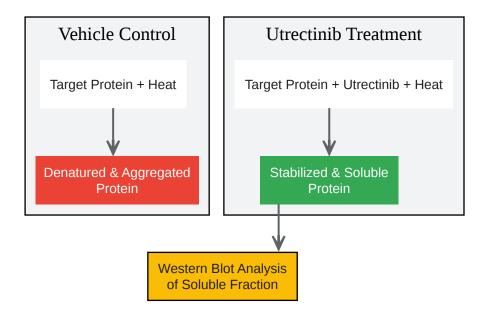
Caption: Utrectinib inhibits ALK/ROS1/TRK, blocking pro-survival pathways.



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Caption: High-throughput screening workflow for assessing Utrectinib efficacy.





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Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

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